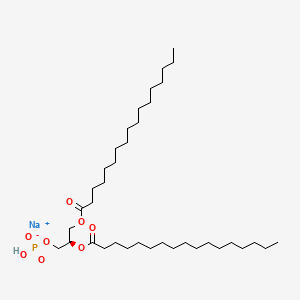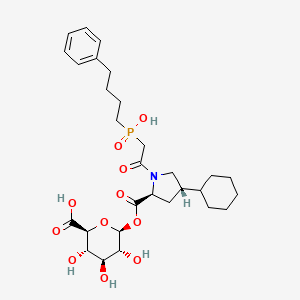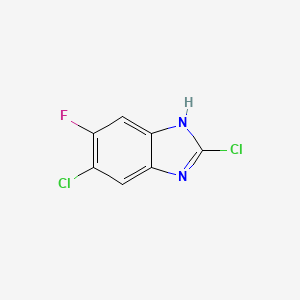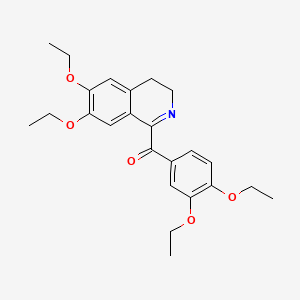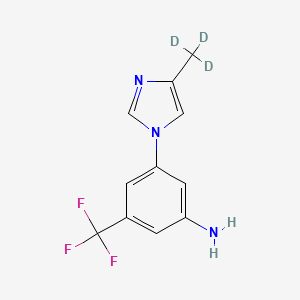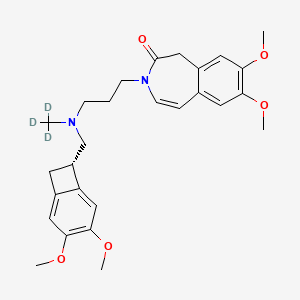
Crufomate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Crufomate-d6 can be achieved through a multistep synthesis starting from readily available starting materials.", "Starting Materials": [ "2,4-dichlorophenol", "d6-methanol", "sodium hydroxide", "methyl iodide", "potassium carbonate", "palladium on carbon", "acetic acid", "triethylamine" ], "Reaction": [ "Step 1: 2,4-dichlorophenol is reacted with d6-methanol in the presence of sodium hydroxide to form the corresponding d6-methoxy derivative.", "Step 2: The d6-methoxy derivative is then reacted with methyl iodide in the presence of potassium carbonate to form the d6-methoxy methyl derivative.", "Step 3: The d6-methoxy methyl derivative is then subjected to palladium-catalyzed hydrogenation in the presence of hydrogen gas to form the corresponding d6-methoxy methyl cyclohexanol.", "Step 4: The d6-methoxy methyl cyclohexanol is then reacted with acetic acid and triethylamine to form Crufomate-d6." ] } | |
CAS RN |
1794892-06-0 |
Product Name |
Crufomate-d6 |
Molecular Formula |
C12H19ClNO3P |
Molecular Weight |
297.748 |
IUPAC Name |
N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3 |
InChI Key |
BOFHKBLZOYVHSI-RKAHMFOGSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl |
synonyms |
Methylphosphoramidic Acid 2-Chloro-4-(1,1-dimethylethyl)phenyl Methyl Ester-d6; Methylphosphoramidic Acid 4-tert-Butyl-2-chlorophenyl Methyl Ester-d6; 4-tert-Butyl-2-chlorophenyl N-Methyl O-Methylphosphoramidate-d6; 4-tert-Butyl-2-chlorophenyl Methy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




